molecular formula C18H23N3O3 B4534194 N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide

N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide

Cat. No. B4534194
M. Wt: 329.4 g/mol
InChI Key: JRNWLQNTKSKMNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide" often involves complex reactions that include multiple steps and a variety of reagents. For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, which are structurally related, was achieved by preparing and evaluating their binding to specific receptors, indicating a sophisticated synthesis process involving targeted functionalities (Hirokawa, Yoshida, & Kato, 1998).

Molecular Structure Analysis

Studies on compounds with similar structures to "N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide" have shown that they can have almost identical bond lengths and molecular conformations, yet exhibit significantly different crystal structures due to subtle differences in their molecular makeup (Cobo, Glidewell, Low, & Orozco, 2008). This highlights the importance of detailed molecular analysis in understanding the properties of such compounds.

Chemical Reactions and Properties

The chemical behavior of "N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide" and related compounds can vary significantly. For instance, reactions involving ethylene oxide with nicotinamide under mild conditions have been shown to yield specific reaction products, indicating the reactivity of the nicotinamide group in certain conditions (Windmueller, Ackerman, Bakerman, & Mickelsen, 1959).

Physical Properties Analysis

The physical properties of compounds like "N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide" can be inferred from studies on similar molecules. For example, the detailed analysis of the molecular structure and spectroscopic properties of related compounds provides insights into their electronic and energetics behaviors, which are crucial for understanding their physical characteristics (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Properties Analysis

The chemical properties of "N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)nicotinamide" may include its reactivity with various chemical reagents and its potential to undergo specific chemical transformations. Studies on similar compounds have shown that they can participate in a wide range of chemical reactions, indicating a versatile chemical behavior that is significant for various applications (Abdel-Aziz, 2007).

properties

IUPAC Name

N-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-2-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-21(18(22)16-9-6-10-20-17(16)19-2)11-12-24-15-8-5-7-14(13-15)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWLQNTKSKMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1=CC=CC(=C1)OC)C(=O)C2=C(N=CC=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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